1H and 13C NMR chemical shifts of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester
1H and 13C NMR chemical shifts of 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester
An In-Depth Technical Guide to the NMR Characterization of 2,3-Difluoro-4-methoxybenzeneboronic Acid Pinacol Ester
As a Senior Application Scientist, characterizing heavily substituted aromatic systems requires moving beyond basic signal matching to understanding the fundamental physical chemistry driving nuclear shielding and spin-spin coupling. 2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester (CAS: 1809298-92-7)[1] is a highly valuable synthetic intermediate. It is frequently utilized in transition-metal-catalyzed borylation[2] and Suzuki-Miyaura cross-coupling reactions to construct complex active pharmaceutical ingredients (APIs), including glucopyranosyl derivatives for SGLT2 inhibition[3] and tubulin-binding antimitotic agents[4].
However, the presence of two highly electronegative fluorine atoms, an electron-donating methoxy group, and an electron-withdrawing boronic ester creates a complex "push-pull" electronic environment. This guide deconstructs the causality behind its 1 H and 13 C NMR chemical shifts and establishes a self-validating experimental protocol for unambiguous structural assignment.
Structural Dynamics & Causality in Chemical Shifts
To accurately predict and interpret the NMR spectra of this compound, we must analyze the competing electronic effects acting on the aromatic ring:
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The Methoxy Group (+M, -I): The oxygen atom exerts a strong positive mesomeric (+M) effect via its lone pairs, heavily shielding the ortho (C-5) and para positions.
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The Fluorine Atoms (-I, +M): Fluorine is highly electronegative, exerting a strong inductive (-I) deshielding effect on adjacent carbons (C-2, C-3). However, its lone pairs also provide a weak +M effect, slightly shielding the para positions. Furthermore, the 100% natural abundance and high gyromagnetic ratio of 19 F result in complex J -coupling networks with both 1 H and 13 C nuclei.
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The Boronic Ester (-M): The empty p-orbital on the boron atom withdraws electron density from the ring, mildly deshielding the ortho (C-6) position. More critically, the quadrupolar nature of boron isotopes ( 11 B, I=3/2; 10 B, I=3) induces rapid scalar relaxation, severely broadening the attached C-1 carbon signal.
Caption: Electronic effects and J-coupling networks governing the aromatic proton shifts.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of this compound is defined by two distinct aromatic protons (H-5 and H-6) and two prominent aliphatic singlets. The table below summarizes the representative chemical shifts derived from empirical increment rules and structurally analogous fluorinated phenylboronic acids[2].
| Proton Assignment | Representative Shift (ppm) | Multiplicity | Integration | Causality / Spin-Spin Coupling ( J ) |
| H-6 | ~7.35 | ddd | 1H | Deshielded by the adjacent Bpin group. Coupled to H-5 ( 3JHH≈8.5 Hz), F-2 ( 4JHF≈2.5 Hz), and F-3 ( 5JHF≈1.0 Hz). |
| H-5 | ~6.78 | ddd | 1H | Highly shielded by the ortho-methoxy oxygen (+M effect). Coupled to H-6 ( 3JHH≈8.5 Hz), F-3 ( 4JHF≈2.0 Hz). |
| -OCH 3 | ~3.92 | s | 3H | Deshielded by the electronegativity of the oxygen atom. |
| Bpin -CH 3 | ~1.35 | s | 12H | Aliphatic methyl groups situated in the highly shielded environment of the pinacol ester ring. |
Mechanistic Insight: The chemical shift differential between H-5 and H-6 ( Δδ≈0.57 ppm) is the primary diagnostic feature of this ring system. The +M effect of the methoxy group pushes electron density onto C-5, shielding the proton and driving it upfield. Conversely, H-6 resides in the electron-depleted zone created by the boronic ester, shifting it downfield.
13 C NMR Spectral Analysis
The 13 C spectrum is highly complex due to the extensive carbon-fluorine spin-spin splitting.
| Carbon Position | Representative Shift (ppm) | Multiplicity | Causality / Spin-Spin Coupling ( J ) |
| C-4 (C-OMe) | ~150.1 | d | Strongly deshielded by oxygen. Exhibits 2JCF coupling (~10 Hz) from F-3. |
| C-2 (C-F) | ~143.0 | dd | Deshielded by direct F attachment. Massive 1JCF (~250 Hz) and 2JCF (~15 Hz) from F-3. |
| C-3 (C-F) | ~135.0 | dd | Deshielded by direct F attachment. Massive 1JCF (~250 Hz) and 2JCF (~15 Hz) from F-2. |
| C-6 (C-H) | ~128.2 | d | Mildly affected by the Bpin group. Exhibits 3JCF coupling (~5 Hz). |
| C-1 (C-Bpin) | ~115.0 | Broad s | Broadened by quadrupolar relaxation of 11 B (I=3/2). |
| C-5 (C-H) | ~111.2 | d | Shielded by ortho-OMe (+M). Exhibits 3JCF coupling (~4 Hz). |
| Bpin Quat. C | ~83.9 | s | Deshielded by the two adjacent pinacol oxygens. |
| -OCH 3 | ~56.5 | s | Standard methoxy carbon shift. |
| Bpin -CH 3 | ~24.8 | s | Standard pinacol methyl carbon shift. |
Mechanistic Insight: The C-1 carbon attached directly to the boron atom typically appears as a broad, low-intensity signal. This is caused by scalar relaxation of the second kind, driven by the rapid quadrupolar relaxation of the attached 11 B nucleus. Furthermore, the 1JCF couplings at C-2 and C-3 are massive (~250 Hz), splitting these signals into wide doublets of doublets that can easily be mistaken for baseline noise if the sample concentration is too low.
Self-Validating Experimental Protocol
To prevent misassignment caused by overlapping multiplets and quadrupolar broadening, the following self-validating NMR workflow must be executed.
Step 1: Optimized Sample Preparation Dissolve 20–25 mg of the compound in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS). Causality: High concentration is mandatory to overcome the signal-to-noise (S/N) degradation caused by the splitting of the aromatic carbons into multiplets by the two fluorines, and to resolve the broad C-1 boronic ester signal. Ensure the sample is filtered to remove any paramagnetic transition-metal impurities left over from borylation[2], which will further broaden the C-1 signal.
Step 2: 1D 1 H and 19 F Acquisition Acquire the 1 H spectrum (zg30 pulse program) with a relaxation delay (D1) of ≥2 seconds to ensure accurate integration of the 12H Bpin singlet versus the 3H methoxy singlet. Immediately acquire a 19 F NMR spectrum. Causality: Extracting the exact 3JFF and 4JHF coupling constants from the 19 F spectrum provides the mathematical key needed to deconvolute the complex ddd multiplets of H-5 and H-6.
Step 3: Dual-Decoupled 13 C Acquisition ( 13 C{ 1 H, 19 F}) Acquire a standard 13 C{ 1 H} spectrum, followed by a dual-decoupled 13 C{ 1 H, 19 F} spectrum. Causality: Because 19 F has a 100% natural abundance, it splits the carbon backbone severely. Applying a 19 F decoupling pulse during 13 C acquisition collapses the massive doublets at C-2, C-3, and C-4 into sharp singlets. If the peaks collapse as expected, the carbon skeleton is instantly validated.
Step 4: 2D Correlation (HSQC & HMBC) Run a 1 H- 13 C HSQC to map H-5 and H-6 directly to C-5 and C-6. Follow with a 1 H- 13 C HMBC. Causality: The HMBC will show a definitive 3JCH cross-peak from the methoxy protons (~3.92 ppm) to C-4 (~150.1 ppm), and a 3JCH cross-peak from H-6 (~7.35 ppm) to the quaternary Bpin carbons (~83.9 ppm), locking the regiochemistry of the substituents in place.
Caption: Self-validating NMR acquisition workflow for fluorinated boronic esters.
References
- US9394329B2 - Glucopyranosyl derivatives and their uses in medicine Source: Google Patents URL
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Transition Metal Catalysts for the Borylation of Aromatic Carbon-Hydrogen Bonds Source: Osaka University Institutional Repository URL:[Link]
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Molecular Modeling Approaches to Study the Binding Mode on Tubulin of Microtubule Destabilizing and Stabilizing Agents Source: ResearchGate URL:[Link]
Sources
- 1. CAS:1029439-85-7, 2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol-毕得医药 [bidepharm.com]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. US9394329B2 - Glucopyranosyl derivatives and their uses in medicine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
